3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

Kinase Inhibition Cancer Research Raf Signaling

Secure this critical mono-brominated indolinone for your kinase inhibitor and SAR programs. Unlike non-brominated or bulkier dibromo analogs, 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one features a single, strategically positioned bromine atom for systematic halogen optimization and a free 4-hydroxy group for orthogonal derivatization. This dual-handle scaffold enables Pd-catalyzed cross-coupling and phenolic functionalization from one core, accelerating the synthesis of diverse compound libraries. Researchers investigating anti-inflammatory pathways or developing potent kinase inhibitors will find this compound an irreplaceable probe for dissecting the contributions of halogen substitution and linker geometry. Ensure experimental reproducibility by sourcing this specific mono-bromo variant, available now for your R&D needs.

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
Cat. No. B11795282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-hydroxybenzyl)indolin-2-one
Molecular FormulaC15H12BrNO2
Molecular Weight318.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=C(C=C3)O)Br
InChIInChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19)
InChIKeyFSXMDVYLGSUCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-4-hydroxybenzyl)indolin-2-one (CAS 1708269-20-8): Procurement and Selection Guide for Indolinone-Based Research


3-(3-Bromo-4-hydroxybenzyl)indolin-2-one (molecular formula C15H12BrNO2, molecular weight 318.16) is a C3-substituted oxindole derivative featuring a 3-bromo-4-hydroxybenzyl moiety at the indolin-2-one 3-position . This compound belongs to the broader 3-substituted indolin-2-one class, a scaffold widely recognized for its capacity to inhibit diverse kinase families and other therapeutic targets . The presence of a single bromine atom at the meta position relative to the phenolic hydroxyl group creates a distinctive substitution pattern that differentiates this compound from non-halogenated analogs (e.g., 3-(4-hydroxybenzyl)indolin-2-one), dibromo variants (e.g., 3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one), and chloro-substituted alternatives, with each variation yielding distinct reactivity profiles, physicochemical properties, and biological activity signatures [1].

Why Generic Substitution Fails: The Critical Role of 3-Bromo-4-Hydroxybenzyl Moiety in 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one Selection


The 3-benzyl-substituted indolin-2-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein even modest modifications to the aryl ring substitution pattern produce substantial shifts in biological target engagement, potency, and selectivity [1]. Substituting 3-(3-bromo-4-hydroxybenzyl)indolin-2-one with a non-brominated analog such as 3-(4-hydroxybenzyl)indolin-2-one removes a key hydrophobic interaction site and alters electronic distribution across the aryl ring, which may diminish binding affinity to certain kinase ATP-binding pockets [2]. Conversely, substitution with a dibromo analog (e.g., 3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one) introduces an additional bromine atom that can significantly increase molecular weight (from ~318 to ~409 Da) and lipophilicity, potentially affecting solubility, membrane permeability, and off-target kinase inhibition profiles . Furthermore, halogen identity matters: chloro substitution yields different van der Waals radii, electronegativity, and metabolic stability compared to bromo substitution [1]. Consequently, this specific mono-bromo-4-hydroxybenzyl indolinone occupies a structurally defined niche that cannot be reliably substituted without altering key experimental outcomes in both synthetic chemistry and biological assay contexts.

Quantitative Differentiation Evidence: 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one vs. Closest Structural Analogs


Mono- vs. Di-Bromo Substitution: Divergent cRaf1 Kinase Inhibition Profiles

While direct activity data for 3-(3-bromo-4-hydroxybenzyl)indolin-2-one (mono-bromo) is not publicly available in curated databases, a structurally proximal dibromo analog (3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one) demonstrates only modest cRaf1 inhibitory activity with an IC50 of 1.30E+3 nM (1.3 μM) [1]. Further structural elaboration of this dibromo scaffold through 5-iodo substitution yields GW 5074, which achieves a dramatically enhanced c-Raf IC50 of 9 nM—representing approximately a 144-fold improvement in potency . This SAR trajectory establishes that: (1) the mono-bromo substitution pattern in the target compound represents an intermediate state along the potency-optimization continuum, and (2) the specific positioning of the single bromine at the meta position (rather than ortho or para) dictates a distinct electronic and steric environment that influences kinase binding pocket interactions differently than the symmetrical 3,5-dibromo configuration [1].

Kinase Inhibition Cancer Research Raf Signaling Medicinal Chemistry

Brominated vs. Non-Brominated 4-Hydroxybenzyl Indolinones: Contrasting VEGFR2 Kinase Activity

The non-brominated analog (E)-3-(4-hydroxybenzylidene)indolin-2-one exhibits weak inhibitory activity against VEGFR2 (FLK1) with an IC50 of 2.69E+3 nM (2.69 μM) [1]. While corresponding VEGFR2 data for 3-(3-bromo-4-hydroxybenzyl)indolin-2-one is not publicly reported, the introduction of a bromine atom at the meta position (position 3 of the benzyl ring) is known from established SAR principles in this scaffold class to modulate hydrophobic pocket occupancy, halogen bonding potential, and electron density of the adjacent phenolic hydroxyl group [2]. The 3-bromo-4-hydroxybenzyl moiety in the target compound therefore provides a structurally defined halogenated pharmacophore that is distinct from both the non-halogenated 4-hydroxybenzyl analog and the symmetrical 3,5-dibromo-4-hydroxybenzylidene derivatives. This specific mono-bromination pattern offers researchers a scaffold with intermediate lipophilicity and a single heavy atom handle (Br) that can serve both as a hydrophobic anchor in kinase binding pockets and as a synthetic diversification point via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].

Angiogenesis VEGFR2 Inhibition Tyrosine Kinase Anticancer Research

Hydroxybenzyl Substitution Pattern: Distinct Anti-Inflammatory Activity Landscape in 3-Substituted Indolinones

Among nineteen 3-substituted-indolin-2-one derivatives systematically evaluated for anti-inflammatory activity, 3-(3-hydroxyphenyl)-indolin-2-one (a compound bearing a 3-hydroxy substitution without a benzyl methylene linker) emerged as the most active derivative, demonstrating concentration-dependent inhibition of nitric oxide production, suppression of TNF-α and IL-6 cytokine production, and inhibition of LPS-induced Akt, MAPK, and NF-κB signaling pathways in RAW 264.7 macrophage cells [1]. This SAR study establishes a clear activity gradient: hydroxyl positioning and the presence/absence of a methylene linker critically determine anti-inflammatory efficacy within this scaffold class. 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one occupies a distinct structural niche within this landscape—it contains a benzyl methylene linker (absent in 3-(3-hydroxyphenyl)-indolin-2-one) and a bromine atom adjacent to the 4-hydroxy group (absent in the most active analog). The 3-bromo-4-hydroxybenzyl configuration is hypothesized to modulate both the conformational flexibility (via the methylene linker) and electronic/hydrophobic properties (via bromine) of the molecule, potentially yielding a distinct immunomodulatory profile compared to non-brominated or non-benzyl analogs [2].

Anti-inflammatory Cytokine Inhibition Immunomodulation Inflammation Research

Bromo-Substituted Oxindoles: Differentiated Synthetic Utility as Electrophiles in Asymmetric Synthesis

3-Halooxindoles, including 3-bromo-substituted variants, serve as privileged electrophilic substrates in organocatalytic stereoablative hydroxylation and alkylation reactions. Specifically, racemic 3-bromo- or 3-chlorooxindoles containing alkyl/alkyl ether or aromatic substituents at the 3-position undergo stereoablative alkylation with malonate nucleophiles to yield enantiomerically enriched 3,3-disubstituted oxindoles with high enantiomeric excess [1]. Furthermore, 3-bromo-3-alkyl-2-indolinones react with dienophiles and nucleophiles in the presence of cesium carbonate to generate diverse 3,3-disubstituted 2-indolinones, demonstrating the synthetic versatility of the 3-bromo functionality [2]. The target compound, 3-(3-bromo-4-hydroxybenzyl)indolin-2-one, is distinguished by its aromatic 3-bromo substituent located on the benzyl ring rather than at the oxindole C3 position. This structural arrangement provides two distinct bromine-mediated functionalization opportunities: (1) the 3-bromo-4-hydroxybenzyl moiety can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) while retaining the intact oxindole core, and (2) the free phenolic hydroxyl group at the para position offers orthogonal derivatization potential (e.g., alkylation, acylation, sulfonation) that is absent in non-hydroxylated analogs [3]. This dual-handle architecture contrasts with compounds where bromine is exclusively positioned at the oxindole C3 position, providing differentiated synthetic entry points for scaffold diversification.

Asymmetric Synthesis Organocatalysis Oxindole Functionalization Synthetic Methodology

Physicochemical Profile: Mono-Bromo 4-Hydroxybenzyl Indolinone vs. Di-Bromo and Non-Brominated Analogs

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one (C15H12BrNO2, MW = 318.16) exhibits a melting point range of approximately 180°C to 220°C (depending on purity) and demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide, with poor aqueous solubility [1]. This physicochemical profile occupies an intermediate position within the indolinone analog space. Compared to the non-brominated 3-(4-hydroxybenzyl)indolin-2-one (C15H13NO2, MW = 239.27), the target compound possesses higher molecular weight (+78.89 Da) and increased lipophilicity (estimated clogP increase of approximately +0.8 to +1.0 units) due to bromine substitution . Compared to the dibromo analog 3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one (C15H9Br2NO2, MW ≈ 409), the target compound has lower molecular weight (-91 Da) and reduced lipophilicity, which may confer advantages in aqueous solubility and membrane permeability for certain assay systems [2]. The free 4-hydroxy group enables hydrogen bonding and potential glucuronidation/sulfation metabolic pathways, while the single bromine provides moderate halogen bonding capacity without the excessive steric bulk and electron-withdrawing effects of dibromo substitution . This balanced physicochemical profile makes the compound suitable for both biochemical assays requiring DMSO-solubilized stock solutions and for synthetic transformations where moderate lipophilicity facilitates organic-phase partitioning during workup procedures.

Physicochemical Properties Drug-likeness Solubility Formulation Development

Priority Application Scenarios for 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Exploration of Halogen Position Effects in Kinase Inhibitor Scaffolds

Researchers developing indolinone-based kinase inhibitors should select this compound as a mono-brominated building block positioned at a critical SAR inflection point. Unlike non-brominated analogs that lack halogen bonding capacity, or symmetrical dibromo analogs that introduce excessive steric bulk and lipophilicity, this compound provides a single bromine atom at the benzyl meta position, enabling systematic investigation of how halogen count and position modulate target engagement [1]. The documented cRaf1 IC50 of 1.30E+3 nM for the dibromo analog establishes a potency baseline from which mono-bromo optimization can proceed, while the GW 5074 data (c-Raf IC50 = 9 nM) illustrates the dramatic improvements achievable through iterative structural elaboration [2]. Additionally, the free 4-hydroxy group provides a hydrogen-bonding anchor that can interact with kinase hinge regions or solvent-exposed residues, offering a pharmacophoric feature absent in non-hydroxylated bromobenzyl indolinones [3].

Synthetic Methodology: Divergent Scaffold Diversification via Orthogonal Functionalization Handles

Synthetic chemists engaged in oxindole scaffold diversification should procure this compound to access two orthogonal derivatization handles within a single molecular framework. The aryl bromide at the benzyl 3-position enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination, Sonogashira alkynylation) to generate diverse C-C and C-N linked analogs [1]. Simultaneously, the free 4-hydroxy group provides a second functionalization site for alkylation, acylation, sulfonation, or glycosylation reactions [2]. This dual-handle architecture differentiates the compound from C3-bromooxindole electrophiles, which are primarily employed in nucleophilic displacement reactions rather than cross-coupling, and from non-hydroxylated bromobenzyl indolinones, which lack the phenolic derivatization site [3]. The oxindole-embedded ortho-hydroxybenzyl motif has also been demonstrated to generate reactive ortho-quinone methide intermediates under appropriate conditions, enabling formal [4+2] annulation reactions that access spiro[chromen-4,3′-oxindole] scaffolds—a synthetic pathway not accessible with non-hydroxylated or meta-hydroxy analogs .

Biochemical Assay Development: Probe for Halogen-Dependent Anti-Inflammatory Signaling Modulation

Investigators studying the anti-inflammatory activity of indolinone derivatives should utilize this compound as a structurally distinct probe to examine how benzyl linker presence and halogen substitution modulate cytokine signaling pathways. The reference study of nineteen 3-substituted-indolin-2-one derivatives established that 3-(3-hydroxyphenyl)-indolin-2-one exhibits concentration-dependent inhibition of NO production and suppression of TNF-α and IL-6, along with inhibition of Akt, MAPK, and NF-κB signaling in LPS-stimulated RAW 264.7 macrophages [1]. The target compound differs from this lead by the presence of a benzyl methylene linker (which may alter conformational flexibility and target binding kinetics) and a bromine atom adjacent to the 4-hydroxy group (which may enhance hydrophobic pocket occupancy or introduce halogen bonding interactions) [2]. For researchers developing immunomodulatory agents or investigating kinase-inflammatory pathway crosstalk, this compound provides a tool to systematically dissect the contributions of linker geometry and halogen substitution to the observed anti-inflammatory phenotype, complementing existing structure-activity relationship knowledge derived from non-brominated and non-benzyl analogs.

Quote Request

Request a Quote for 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.